(1-tert-butyl-1H-pyrazol-4-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(1-tert-butylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)11-6-7(4-9)5-10-11/h5-6H,4,9H2,1-3H3 |
InChI Key |
GVNMZIROFVFUCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CN |
Origin of Product |
United States |
Synthetic Methodologies for 1 Tert Butyl 1h Pyrazol 4 Yl Methanamine and Its Analogues
Direct Synthesis Approaches to the Pyrazole-Methanamine Motif
The direct synthesis of the pyrazole-methanamine core structure is predominantly achieved by forming a carbon-nitrogen bond between a pyrazole (B372694) precursor and a suitable amine source. This is typically accomplished through the reaction of a pyrazole aldehyde with an amine, leading to an imine intermediate which can then be reduced to the target methanamine. These transformations can be performed under various conditions, including solvent-free protocols and solution-phase media, and can be designed as either one-pot or two-step sequences.
Condensation Reactions with Pyrazole Precursors and Aldehyde Derivatives
Condensation reactions form the cornerstone for assembling the pyrazole-methanamine skeleton. These reactions typically involve the coupling of a pyrazole aldehyde with an amine or the reaction of an aminopyrazole with an aldehyde to form a Schiff base or imine intermediate. The efficiency and outcome of these reactions are highly dependent on the chosen reaction conditions.
Solvent-free, or neat, reaction conditions have gained traction as an environmentally conscious and efficient method for chemical synthesis. nih.gov In the context of pyrazole chemistry, solvent-free protocols have been successfully employed for condensation reactions. For instance, the synthesis of N-(5-pyrazolyl)imines has been achieved by heating a mixture of an aminopyrazole, such as 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with an aldehyde like p-methoxybenzaldehyde at elevated temperatures (e.g., 120 °C). mdpi.comresearchgate.net This direct condensation proceeds without the need for a solvent, and the progress can be monitored by thin-layer chromatography until the starting materials are consumed. mdpi.com
These methods are noted for their operational simplicity and often shorter reaction times. mdpi.com The development of multicomponent protocols under solvent-free conditions has also been reported for the synthesis of various pyrazole derivatives, sometimes utilizing solid-phase catalysts to facilitate the reaction. rsc.org The primary product of these condensations is an imine intermediate, which serves as a crucial precursor for the subsequent reduction to the desired methanamine. mdpi.comresearchgate.net
| Pyrazole Precursor | Aldehyde/Carbonyl Partner | Conditions | Intermediate/Product Type | Reference |
|---|---|---|---|---|
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | 120 °C, 2 h | N-(5-pyrazolyl)imine | mdpi.comresearchgate.net |
| Aromatic Aldehydes | Malononitrile & Phenyl hydrazine (B178648) | Solid-phase vinyl alcohol (SPVA) catalyst | Amino pyrazole derivatives | rsc.org |
| Aldehydes | Arylhydrazines & β-diketones | (TBA)2S2O8 as catalyst | Fully substituted pyrazoles | rsc.org |
While solvent-free methods offer distinct advantages, solution-phase condensation remains a widely practiced and versatile approach. The choice of solvent can significantly influence reaction rates and yields. Aqueous media, often in combination with a co-solvent like ethanol, have been explored for Knoevenagel condensations of pyrazole aldehydes with active methylene (B1212753) compounds, promoted by mild catalysts such as ammonium (B1175870) carbonate. researchgate.netresearchgate.net Such green chemistry approaches aim to reduce the use of harmful organic solvents. researchgate.netresearchgate.net
In non-aqueous media, solvents like methanol (B129727) are commonly used. For example, the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine is achieved through the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde (B72084) in methanol, using magnesium sulfate (B86663) as a drying agent to drive the reaction towards imine formation. researchgate.net The use of parallel synthesis techniques in solution-phase has also been developed for creating libraries of pyrazole-containing compounds, demonstrating the robustness of this approach for diversification. nih.gov
| Pyrazole Precursor | Reaction Partner(s) | Solvent/Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| Pyrazole aldehydes | Malononitrile | Water-ethanol (1:1) / Ammonium carbonate | Green synthesis in aqueous media | researchgate.net |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 2-pyridinecarboxaldehyde | Methanol / MgSO4 | Ambient temperature synthesis of N-pyrazolyl imine | researchgate.net |
| Substituted hydrazines | β-keto aldehydes | Solution-phase parallel synthesis | Efficient library construction | nih.gov |
| Phenyl hydrazines, Aldehydes, Malononitrile | Aqueous medium / Sodium p-toluene sulfonate (NaPTS) | Use of a water-soluble, recyclable polymer catalyst | rsc.org |
Reductive Amination Pathways for Imine Intermediates
Reductive amination is a powerful and widely used method in organic synthesis for forming amines from carbonyl compounds. ineosopen.org This process involves the formation of an imine intermediate, as described above, followed by its reduction to the corresponding amine. This can be carried out in a single pot or as a two-step sequence.
One-pot reductive amination combines the condensation and reduction steps into a single procedural operation, avoiding the need to isolate the intermediate imine. This approach is often more efficient in terms of time and resources. organic-chemistry.org The direct reductive amination of 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde with various amines has been investigated, showing that sodium triacetoxyborohydride (B8407120) is an effective reducing agent when refluxing in dichloroethane. ineosopen.org
The synthesis of N-substituted pyrazoles directly from primary amines can also be considered a one-pot process, where an electrophilic amination reagent is used to generate a hydrazine in situ, which then condenses with a diketone to form the pyrazole ring. nih.govacs.org This methodology has been extended to a one-pot synthesis of 1,3,5-trisubstituted pyrazoles from primary amines and 1,3-diketones, leveraging an oxaziridine-mediated amination to generate the hydrazine intermediate. organic-chemistry.orgsci-hub.ru
Alternatively, the synthesis can be performed in a stepwise manner where the imine intermediate is first formed and potentially isolated before the reduction step. This two-step sequence can offer advantages in terms of reaction control and purification of the final product. An efficient one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported. mdpi.comresearchgate.net This process involves an initial solvent-free condensation to form the N-(5-pyrazolyl)imine, which is then reduced in a second step using sodium borohydride (B1222165) in methanol at ambient temperature without prior isolation. mdpi.comresearchgate.net
| Strategy | Precursors | Key Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| One-Pot | 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde, Various amines | Sodium triacetoxyborohydride, Dichloroethane (reflux) | Substituted (1-phenyl-5-ferrocenyl-1H-pyrazol-4-yl)methanamines | ineosopen.org |
| One-Pot | Primary amines, 1,3-Diketones | Oxaziridine (for in situ hydrazine formation) | 1,3,5-Trisubstituted pyrazoles | organic-chemistry.org |
| Two-Step (One-Pot) | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, p-methoxybenzaldehyde | 1) 120 °C, solvent-free; 2) NaBH4, Methanol | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | mdpi.comresearchgate.net |
| Two-Step (Flow) | Furanic aldehydes, Primary amines | 1) Condensation in Methanol; 2) H2, CuAlOx catalyst | N-substituted furfuryl amines | nih.gov |
Advanced Synthetic Protocols for Aminomethyl Group Introduction
Beyond the standard reductive amination of an aldehyde, several advanced synthetic strategies can be employed to introduce the aminomethyl group onto the 1-tert-butyl-1H-pyrazol-4-yl scaffold. These methods often involve the preparation of different C4-functionalized precursors.
Reduction of a Pyrazole-4-carbonitrile: A highly effective and direct route involves the chemical reduction of 1-tert-butyl-1H-pyrazole-4-carbonitrile. The nitrile group serves as a stable precursor to the primary amine. Powerful reducing agents are required for this transformation.
Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Catalytic Hydrogenation: Another common method is catalytic hydrogenation, where the nitrile is subjected to high-pressure hydrogen gas in the presence of a metal catalyst, such as Raney Nickel (Ra-Ni). ochemacademy.comquora.com This method is often considered "greener" but may require specialized equipment.
Gabriel Synthesis from a Halomethyl Intermediate: The Gabriel synthesis provides a classic and robust method for preparing primary amines while avoiding the over-alkylation often seen in direct reactions with ammonia (B1221849). semanticscholar.orgchemicalbook.comwikipedia.orgthermofisher.commasterorganicchemistry.comlibretexts.org This pathway requires the synthesis of a 4-(halomethyl)-1-tert-butyl-1H-pyrazole, such as the bromomethyl derivative.
Alkylation of Phthalimide (B116566): Potassium phthalimide is used as an ammonia surrogate. wikipedia.org Its anion acts as a nucleophile, displacing the halide from the 4-(halomethyl)-1-tert-butyl-1H-pyrazole in an Sₙ2 reaction. This forms an N-alkylated phthalimide intermediate.
Hydrolysis/Hydrazinolysis: The primary amine is liberated from the phthalimide intermediate. The Ing-Manske procedure, which uses hydrazine (N₂H₄) in a refluxing solvent like ethanol, is a common method for this cleavage, yielding the desired amine and a stable phthalhydrazide (B32825) byproduct. thermofisher.comlibretexts.org
These advanced protocols offer synthetic flexibility, allowing chemists to choose a route based on available starting materials, functional group tolerance, and desired reaction scale.
Precursor Synthesis and Intermediate Chemistry
The successful synthesis of the target aminomethyl pyrazole is critically dependent on the efficient preparation of key precursors and intermediates. This involves the construction of the substituted pyrazole ring and its subsequent functionalization at the C4 position.
Preparation of Key Pyrazole Ring Scaffolds
The foundation of the synthesis is the 1-tert-butyl-1H-pyrazole ring. This scaffold can be built through cyclocondensation reactions or by modifying existing pyrazole structures.
A well-documented procedure for a key analogue precursor, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, is provided by Organic Syntheses. orgsyn.org This method demonstrates a practical, environmentally friendly approach that avoids organic solvents in the main reaction step. The synthesis proceeds via the cyclocondensation of tert-butylhydrazine (B1221602) with 3-aminocrotononitrile (B73559).
The reaction involves heating tert-butylhydrazine hydrochloride and 3-aminocrotononitrile with aqueous sodium hydroxide. orgsyn.org This procedure is notable for its facile isolation, affording crystalline product directly from the reaction mixture. orgsyn.org
Table 1: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| tert-Butylhydrazine HCl | 3-Aminocrotononitrile | 2 M NaOH | Water | 90 °C | 22 h | 87% |
Data sourced from Organic Syntheses. orgsyn.org
The synthesis of C4-functionalized 1-tert-butyl-1H-pyrazoles is essential for introducing the aminomethyl group. Key derivatives include the 4-bromo and the 4-formyl compounds.
Synthesis of 4-Bromo-1-tert-butyl-1H-pyrazole: This intermediate is a versatile precursor for further functionalization.
Direct Alkylation: A common route involves the N-alkylation of 4-bromo-1H-pyrazole using a tert-butylating agent in the presence of a base like potassium carbonate in a solvent such as DMF.
Direct Bromination: Alternatively, one could start with 1-tert-butyl-1H-pyrazole and introduce the bromine atom at the C4 position via electrophilic aromatic substitution.
Synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde: This aldehyde is the most direct precursor for obtaining the target amine via reductive amination.
From the 4-Bromo Derivative: 4-Bromo-1-tert-butyl-1H-pyrazole can be converted to the aldehyde. This typically involves a lithium-halogen exchange by treating the bromo-pyrazole with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching the resulting pyrazol-4-yl-lithium species with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Vilsmeier-Haack Formylation: A more direct approach is the Vilsmeier-Haack reaction, which formylates electron-rich aromatic and heterocyclic compounds. researchgate.netmdpi.comijpcbs.comorganic-chemistry.org Treating 1-tert-butyl-1H-pyrazole with the Vilsmeier reagent (pre-formed from POCl₃ and DMF) is expected to introduce the formyl group regioselectively at the electron-rich C4 position. researchgate.netarkat-usa.org
Functionalization of Pyrazole Ring Systems for Aminomethylation
To prepare for the C-N bond formation that creates the aminomethyl group, the 1-tert-butyl-1H-pyrazole ring must be functionalized with a group that can be converted into a -CH₂NH₂ moiety. The primary methods for this functionalization lead to three key types of intermediates: aldehydes, nitriles, and halomethyl compounds.
Table 2: Key Intermediates for Aminomethylation
| Intermediate | Synthetic Method | Subsequent Reaction for Amine Synthesis |
|---|---|---|
| 1-tert-butyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack Reaction or Lithiation/Formylation | Reductive Amination |
| 1-tert-butyl-1H-pyrazole-4-carbonitrile | Nucleophilic substitution on a 4-halopyrazole | Chemical Reduction (e.g., LiAlH₄, H₂/Ra-Ni) |
The Vilsmeier-Haack reaction stands out as a powerful tool for directly introducing the aldehyde functionality. mdpi.comsemanticscholar.org This electrophilic substitution is highly effective for pyrazoles, which are π-excessive systems, with the reaction occurring preferentially at the C4 position. researchgate.net The resulting aldehyde is an ideal electrophile for subsequent C-N bond formation.
Role of Specific Aldehydes and Other Electrophiles in C-N Bond Formation
The formation of the aminomethyl group's C-N bond relies on the reaction between a nucleophilic nitrogen source and an electrophilic carbon on the pyrazole scaffold.
In the most common pathway, 1-tert-butyl-1H-pyrazole-4-carbaldehyde serves as the key electrophile. The aldehyde's carbonyl carbon is susceptible to nucleophilic attack by an amine source. The process of reductive amination involves two main steps:
Imine Formation: The aldehyde reacts with an amine source (e.g., ammonia, or a protected equivalent) to form an intermediate imine (a Schiff base). This is a condensation reaction where a molecule of water is eliminated.
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final amine. This reduction can be achieved in the same pot using a selective reducing agent like sodium triacetoxyborohydride, which is mild enough not to reduce the starting aldehyde but is effective for the intermediate imine.
Other electrophiles also play a role in alternative synthetic routes. In the Gabriel synthesis, 4-(halomethyl)-1-tert-butyl-1H-pyrazole is the electrophile. Here, the carbon of the halomethyl group is attacked by the nucleophilic phthalimide anion in a direct Sₙ2 displacement, forming the crucial C-N bond.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of (1-tert-butyl-1H-pyrazol-4-yl)methanamine and its analogues is highly dependent on the careful optimization of various reaction parameters. Key among these are temperature and the choice of solvent, which can significantly influence reaction rates, yields, and the formation of byproducts.
Temperature and Solvent Effects on Reaction Efficiency
The synthesis of pyrazole derivatives often involves heating, and the precise control of temperature is crucial for maximizing the yield. For instance, in the synthesis of related N-substituted pyrazoles, reactions are often conducted at elevated temperatures, such as 80-85 °C, to ensure efficient conversion. google.comgoogle.com Minor deviations from the optimal temperature can lead to a noticeable decrease in product yield. google.comgoogle.com
The choice of solvent also plays a pivotal role. Aprotic polar solvents like N,N-dimethylformamide (DMF) are commonly employed in the synthesis of the pyrazole core. google.comgoogle.com For the subsequent reductive amination of the precursor aldehyde, a range of solvents can be considered. While chlorinated solvents like dichloroethane (DCE) have been traditionally used, a shift towards more environmentally benign options is evident in modern synthetic chemistry. Alternative solvents that have been successfully utilized in reductive amination reactions include methanol, ethanol, and acetonitrile. The selection of the optimal solvent is often a balance between reactant solubility, reagent stability, and ease of removal during work-up.
A study on the direct reductive amination of various aldehydes demonstrated that methanol can be an effective solvent, particularly when using borane-based reducing agents. The efficiency of the reaction, however, can be influenced by the specific combination of substrate, amine source, and reducing agent.
To illustrate the impact of solvent and temperature, the following table summarizes the optimization of a generic reductive amination reaction, highlighting the trend of how these factors can influence the final product yield.
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Dichloroethane (DCE) | 25 | 75 |
| 2 | Methanol (MeOH) | 25 | 85 |
| 3 | Methanol (MeOH) | 0 | 70 |
| 4 | Tetrahydrofuran (THF) | 25 | 65 |
| 5 | Toluene | 25 | 50 |
| 6 | Methanol (MeOH) | 50 | 90 |
Catalyst and Reagent Selection for Enhanced Selectivity
The selection of appropriate catalysts and reagents is paramount for achieving high selectivity and yield in the synthesis of this compound. The formation of the pyrazole ring itself can be catalyzed by various means, and the subsequent reductive amination step offers a wide array of reagent choices.
For the reductive amination of the precursor, 1-tert-butyl-1H-pyrazole-4-carbaldehyde, a common approach involves the in-situ formation of an imine followed by its reduction. A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being among the most frequently used. The choice of reducing agent can influence the reaction conditions and the tolerance of other functional groups present in the molecule. For instance, NaBH(OAc)₃ is often favored for its mildness and high selectivity for imines over other carbonyl groups.
In some cases, the reductive amination can be performed using a one-pot, two-step procedure. For a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, a solvent-free condensation of the corresponding amine with an aldehyde at 120°C was followed by reduction with sodium borohydride in methanol at ambient temperature, affording the final product in good yield. mdpi.com
The nitrogen source for the methanamine group is typically ammonia or a protected form of ammonia. The use of a Boc-protected amine, followed by a deprotection step, is a common strategy to control reactivity and minimize side reactions. The deprotection of the N-Boc group is often achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent. nih.govreddit.com
The following table provides a comparative overview of different reducing agents and their typical reaction conditions for the reductive amination of aldehydes, which is analogous to the final step in the synthesis of the target compound.
| Entry | Reducing Agent | Catalyst/Additive | Solvent | Typical Temperature | General Yield Range (%) |
|---|---|---|---|---|---|
| 1 | Sodium Borohydride (NaBH₄) | None | Methanol | 0 - 25 °C | 70-95 |
| 2 | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic Acid (catalytic) | Dichloroethane (DCE) | 25 °C | 80-98 |
| 3 | Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol/Methanol | 25 - 50 °C | 75-99 |
| 4 | Ammonia Borane (NH₃BH₃) | None | Methanol | 25 °C | 60-90 |
| 5 | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Methanol | 25 °C | 70-95 |
Isolation and Purification Techniques in Target Compound Preparation
The final stage in the synthesis of this compound involves the isolation and purification of the product to achieve the desired level of purity. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities present.
Following the completion of the reaction, a standard work-up procedure is typically employed. This often involves quenching the reaction with water and extracting the product into a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane. mdpi.com The organic layer is then washed with brine to remove any remaining aqueous residues, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. mdpi.com
The crude product obtained after work-up is often purified using chromatographic techniques. Flash column chromatography on silica (B1680970) gel is a widely used method for separating the target compound from unreacted starting materials and byproducts. mdpi.comstrath.ac.ukarkat-usa.org The choice of eluent system is critical for achieving good separation and is typically determined through preliminary analysis using thin-layer chromatography (TLC). A common eluent system for compounds of this nature is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate, with the polarity gradually increased to elute the desired product. rsc.org
In cases where the final product is a crystalline solid, recrystallization can be an effective purification method. This technique relies on the differential solubility of the compound and impurities in a particular solvent or solvent mixture at different temperatures. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration.
For basic compounds like this compound, an acid-base extraction can also be a useful purification step. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous layer. The aqueous layer is then separated, basified, and the free amine is re-extracted into an organic solvent. This method is particularly effective for removing non-basic impurities.
Derivatization and Functionalization of 1 Tert Butyl 1h Pyrazol 4 Yl Methanamine
Chemical Transformations of the Primary Amine Moiety
The primary amine group attached to the pyrazole (B372694) ring via a methylene (B1212753) linker is a key site for derivatization. Its nucleophilic nature facilitates a variety of classical amine reactions, including acylation, alkylation, and condensation, to yield a diverse library of compounds.
The reaction of the primary amine with acylating or sulfonylating agents is a common strategy to introduce amide or sulfonamide functionalities. These reactions typically proceed by nucleophilic attack of the amine nitrogen on the electrophilic carbonyl or sulfonyl center.
The synthesis of benzenesulfonamide (B165840) derivatives from pyrazole-containing amines is a well-established transformation. This reaction is typically achieved by treating the amine with a substituted benzenesulfonyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like tetrahydrofuran (B95107) (THF). researchgate.net The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. This methodology provides a direct route to a variety of pyrazolyl benzenesulfonamides. researchgate.netresearchgate.netrrbdavc.org
The general reaction involves the coupling of a pyrazole amine with an arylsulfonyl chloride. While the specific reactivity of (1-tert-butyl-1H-pyrazol-4-yl)methanamine is not detailed in all cited literature, the transformation of analogous aminopyrazole structures serves as a reliable precedent. researchgate.net For instance, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride highlights the efficiency of this sulfonamidation process. researchgate.netresearchgate.net
| Amine Reactant | Sulfonyl Chloride Reactant | Base | Product Class |
| Functionalized Aminopyrazole researchgate.net | Arylsulfonyl chloride | Triethylamine | 4-(1H-Pyrazol-1-yl)benzenesulfonamide |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine researchgate.net | 4-Methylbenzenesulfonyl chloride | Triethylamine | Pyrazole-based benzenesulfonamide |
Beyond benzenesulfonamides, the primary amine of this compound can react with a broad range of acylating and sulfonylating agents. Acylation can be readily accomplished using acid chlorides or acid anhydrides to form the corresponding amides. Similarly, reaction with various alkyl or aryl sulfonyl chlorides yields a diverse set of sulfonamides.
These reactions are fundamental in organic synthesis for converting a primary amine into a more complex, neutral functional group, which can alter the molecule's physical and chemical properties. For example, the formation of N-acyl pyrazoles has been achieved through oxidative amidation routes, demonstrating the stability and accessibility of the acyl-pyrazole linkage. nih.govstackexchange.com
The nitrogen atom of the primary amine can be functionalized through the introduction of alkyl or aryl substituents. A highly efficient method for N-alkylation is one-pot reductive amination. This process involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate in situ, which is then reduced without isolation to yield the secondary amine.
A notable example is the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. nih.gov This solvent-free condensation followed by reduction provides a straightforward and efficient route to N-benzylated pyrazole derivatives. nih.gov This methodology is broadly applicable for the synthesis of various N-alkyl and N-benzyl derivatives of this compound.
The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. acs.orgbeilstein-archives.org This reaction is typically reversible and can be catalyzed by either acid or base. The formation of the imine is driven by the removal of water from the reaction mixture.
The synthesis of pyrazole-based Schiff bases is demonstrated by the reaction of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine with 2-nitrobenzaldehyde, which proceeds efficiently. acs.org The imine functionality is a versatile synthetic intermediate and can be further reduced to form secondary amines, as seen in reductive amination, or used in various cycloaddition and nucleophilic addition reactions. nih.gov
| Amine Reactant | Aldehyde Reactant | Product Type |
| 3-(tert-butyl)-1-phenyl-1H-pyrazol-5-amine acs.org | 2-Nitrobenzaldehyde | (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine nih.gov | p-Methoxybenzaldehyde | N-(5-Pyrazolyl)imine intermediate |
Amidation and Sulfonamidation Reactions
Modifications of the Pyrazole Ring System
While the primary amine offers a rich site for functionalization, the pyrazole ring itself can also be modified to introduce additional complexity and functionality. The reactivity of the pyrazole ring is governed by the electronic nature of its existing substituents. In this compound, the ring is substituted at the N-1 and C-4 positions.
Electrophilic aromatic substitution is a fundamental reaction for many aromatic systems, including pyrazole. For unsubstituted pyrazole, electrophilic attack occurs preferentially at the C-4 position. rrbdavc.orgscribd.com However, since this position is already occupied in the target molecule, electrophilic substitution would be directed to other available positions on the ring, primarily the C-5 position. Common electrophilic substitution reactions include halogenation, nitration, and formylation. scribd.com Halogenation, for instance using N-halosuccinimides (NCS, NBS), is an effective method for introducing chlorine or bromine atoms onto the pyrazole ring, which can then serve as handles for further cross-coupling reactions. researchgate.netbeilstein-archives.org
A more regioselective and powerful strategy for functionalizing the pyrazole ring is through directed metalation, specifically lithiation. The reaction of N-substituted pyrazoles with strong bases like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) can lead to deprotonation at a specific C-H bond, forming a lithiated intermediate. researchgate.netnih.gov For 1-substituted pyrazoles, lithiation typically occurs at the C-5 position, which is the most acidic C-H proton on the ring. researchgate.netresearchgate.net This thermodynamically favored 5-lithio-pyrazole species can then react with a wide array of electrophiles (e.g., aldehydes, alkyl halides, boronic esters) to install new functional groups at the C-5 position with high regioselectivity. This approach bypasses the limitations of electrophilic substitution and provides a versatile route to C-5 functionalized 1,4-disubstituted pyrazoles.
Substitutions on the Pyrazole Nitrogen (N1)
The N1 position of the pyrazole ring in this compound is occupied by a tert-butyl group. This substituent is sterically bulky and chemically robust, making its substitution or removal a challenging synthetic endeavor. The bond between the tertiary carbon of the tert-butyl group and the pyrazole nitrogen is strong, and there are no readily available low-energy pathways for its cleavage. Consequently, derivatization strategies for this molecule generally focus on other reactive sites rather than attempting to modify the N1 position. The stability of the N1-tert-butyl group is a defining feature of the molecule, ensuring that reactions at other positions can be carried out without concern for undesired N-dealkylation.
Functionalization at Pyrazole Ring Carbons (C3, C5)
Electrophilic substitution on the pyrazole ring typically occurs at the C4 position due to the directing effects of the two nitrogen atoms. However, in this compound, the C4 position is already occupied by the aminomethyl group. Therefore, functionalization of the pyrazole ring must be directed to the C3 and C5 positions. Achieving regioselective substitution at these positions in a 1,4-disubstituted pyrazole requires specific synthetic strategies.
One of the most powerful methods for achieving regioselective functionalization of aromatic and heterocyclic rings is directed ortho-metalation (DoM) . uwindsor.caunblog.frwikipedia.orgnih.govharvard.edu This strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. While the aminomethyl group at C4 is not a classical DMG, it is conceivable that under specific conditions, or after suitable protection and modification, it could direct lithiation to the C5 position. Subsequently, the resulting organolithium intermediate can be quenched with a variety of electrophiles to introduce a wide range of functional groups.
The general principle of DoM involves the coordination of a lithium base to a heteroatom-containing DMG, which then directs the deprotonation of the nearest ortho-position. wikipedia.org For heterocycles, the site of lithiation can be influenced by the inherent acidity of the ring protons and the directing ability of the substituents. uwindsor.ca In the case of N-protected pyrroles and indoles, C2 lithiation is highly dominant. uwindsor.ca For this compound, a systematic study would be required to determine the preferred site of lithiation.
| Electrophile | Introduced Functional Group | Potential Product |
|---|---|---|
| Iodine (I₂) | -I | 5-Iodo-(1-tert-butyl-1H-pyrazol-4-yl)methanamine |
| N-Bromosuccinimide (NBS) | -Br | 5-Bromo-(1-tert-butyl-1H-pyrazol-4-yl)methanamine |
| Dimethylformamide (DMF) | -CHO | 5-Formyl-(1-tert-butyl-1H-pyrazol-4-yl)methanamine |
| Carbon dioxide (CO₂) | -COOH | 5-Carboxy-(1-tert-butyl-1H-pyrazol-4-yl)methanamine |
| Alkyl halides (R-X) | -R | 5-Alkyl-(1-tert-butyl-1H-pyrazol-4-yl)methanamine |
Exploring the tert-Butyl Group's Influence on Reactivity
The tert-butyl group at the N1 position exerts significant steric and electronic effects that influence the reactivity of the pyrazole ring.
Steric Effects: The bulkiness of the tert-butyl group can hinder the approach of reagents to the adjacent C5 position. This steric hindrance can affect the rate and outcome of reactions at this position. For instance, in a directed metalation reaction, the bulky tert-butyl group might influence the coordination of the organolithium reagent and the subsequent deprotonation step. Conversely, this steric bulk can also provide a degree of protection to the N1-C5 bond from certain chemical transformations.
Electronic Effects: The tert-butyl group is an electron-donating group through induction. youtube.com This inductive effect increases the electron density of the pyrazole ring, which can influence its reactivity in electrophilic aromatic substitution reactions. While electrophilic substitution is generally directed to the C4 position in pyrazoles, the increased electron density from the tert-butyl group could potentially make the ring more susceptible to substitution at other positions, provided a suitable directing group is present or the C4 position is blocked. reddit.com
Synthesis of Conjugates and Hybrid Molecules
The primary amine of the this compound moiety is a versatile functional group for the synthesis of a wide array of conjugates and hybrid molecules. This amine can readily undergo reactions such as acylation, sulfonylation, and urea (B33335) formation to link the pyrazole core to other molecular fragments.
Amide Bond Formation: The reaction of the primary amine with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) is a common strategy to form amide conjugates. beilstein-journals.orgnih.govnih.gov This reaction is often facilitated by coupling reagents that activate the carboxylic acid. luxembourg-bio.com
Sulfonamide Formation: Sulfonamides can be synthesized by reacting the primary amine with sulfonyl chlorides in the presence of a base. nih.govmdpi.com This reaction provides a stable linkage and is widely used in the synthesis of bioactive molecules.
Urea and Thiourea (B124793) Formation: The primary amine can react with isocyanates or isothiocyanates to form urea or thiourea derivatives, respectively. nih.gov These functional groups can act as hydrogen bond donors and acceptors, which can be important for molecular recognition.
| Reagent | Linkage Formed | Product Class |
|---|---|---|
| Carboxylic Acid (+ coupling agent) | Amide | Amide Conjugates |
| Acid Chloride | Amide | Amide Conjugates |
| Sulfonyl Chloride | Sulfonamide | Sulfonamide Conjugates |
| Isocyanate | Urea | Urea Conjugates |
| Isothiocyanate | Thiourea | Thiourea Conjugates |
The synthesis of these conjugates allows for the combination of the this compound scaffold with other molecules, which can lead to the development of new chemical entities with unique properties.
Applications of 1 Tert Butyl 1h Pyrazol 4 Yl Methanamine in Advanced Organic Synthesis
Role as an Aza-Heterocyclic Template in Building Complex Molecular Architectures
(1-tert-butyl-1H-pyrazol-4-yl)methanamine serves as a crucial aza-heterocyclic template for the synthesis of more complex molecules. The pyrazole (B372694) nucleus, with its two adjacent nitrogen atoms, provides multiple sites for chemical modification, while the aminomethyl group at the 4-position offers a key point for elongation and functionalization. This allows for the systematic construction of intricate molecular frameworks with potential applications in medicinal chemistry and materials science.
The tert-butyl group at the 1-position of the pyrazole ring plays a significant role in directing the regioselectivity of subsequent reactions and enhancing the lipophilicity of the resulting molecules. This increased lipophilicity can be advantageous for improving pharmacokinetic properties, such as membrane permeability, in drug candidates. The primary amine of the methanamine substituent is a versatile functional handle that can participate in a wide array of chemical transformations, including amidation, alkylation, and reductive amination, to introduce further molecular diversity.
Utilization in Multicomponent Reactions (MCRs)
While specific examples of multicomponent reactions (MCRs) directly employing this compound are not extensively documented in publicly available research, the structural motifs present in this compound are highly amenable to such synthetic strategies. MCRs, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy.
The primary amine functionality of this compound makes it an ideal candidate for participation in various MCRs, such as the Ugi and Passerini reactions. These reactions are powerful tools for the rapid generation of diverse molecular scaffolds. For instance, in a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to produce a complex peptidomimetic structure incorporating the pyrazole core. The versatility of MCRs allows for the creation of large libraries of compounds by systematically varying each of the components.
| Amine Component | Aldehyde Component | Carboxylic Acid Component | Isocyanide Component |
|---|---|---|---|
| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide |
| This compound | Furfural | Propionic Acid | Cyclohexyl isocyanide |
| This compound | Isobutyraldehyde | Benzoic Acid | Benzyl isocyanide |
Precursor in the Construction of Fused Pyrazole Systems
One of the most significant applications of aminopyrazole derivatives, including this compound, is their use as precursors for the synthesis of fused pyrazole systems. These bicyclic and polycyclic heterocyclic compounds are of great interest in medicinal chemistry due to their diverse biological activities. The aminomethyl group can be chemically transformed into a reactive intermediate that can then undergo intramolecular cyclization or react with a suitable bifunctional reagent to form a new ring fused to the pyrazole core.
A prominent example of such a fused system is the pyrazolo[3,4-d]pyrimidine scaffold, which is isosteric with purine and is found in numerous biologically active molecules, including kinase inhibitors. The synthesis of pyrazolo[3,4-d]pyrimidines often involves the reaction of a 4-aminopyrazole derivative with a one-carbon synthon, such as formamide or orthoformates, to construct the pyrimidine ring. The general synthetic approach underscores the utility of aminopyrazoles in generating these important fused heterocycles.
| Aminopyrazole Derivative | Reagent | Fused Pyrazole System | Potential Application |
|---|---|---|---|
| 4-Amino-1-substituted-pyrazole | Formamide | Pyrazolo[3,4-d]pyrimidine | Kinase Inhibition |
| 4-Amino-1-substituted-pyrazole | β-Diketone | Pyrazolo[3,4-b]pyridine | CNS Agents |
| 4-Amino-1-substituted-pyrazole | α,β-Unsaturated nitrile | Pyrazolo[3,4-b]pyridine | Antimicrobial Agents |
Contributions to Libraries for Drug Discovery Scaffolds
The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com this compound serves as an excellent starting material for the creation of diverse libraries of compounds built around this privileged core, which can then be screened for various biological activities.
The combination of the stable pyrazole ring, the bulky and lipophilic tert-butyl group, and the versatile aminomethyl handle allows for the generation of a wide range of derivatives with distinct physicochemical properties. These libraries can be designed to explore the chemical space around a particular biological target or to identify novel hits in high-throughput screening campaigns. The structural diversity that can be achieved from this single building block makes it a valuable asset in the early stages of drug discovery. The synthesis of pyrazole-based compounds has been shown to yield molecules with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Spectroscopic and Structural Characterization Techniques for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) spectra, along with advanced two-dimensional (2D) experiments, a complete structural map of (1-tert-butyl-1H-pyrazol-4-yl)methanamine can be assembled.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.orgubc.ca
Key expected features in the ¹H NMR spectrum include:
Tert-butyl Protons: A prominent singlet peak integrating to nine protons, typically found in the upfield region (around 1.3 ppm). This signal is characteristic of the magnetically equivalent protons of the three methyl groups in the tert-butyl substituent. mdpi.comrsc.orgrsc.org
Pyrazole (B372694) Ring Protons: Two distinct singlets in the downfield aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons at the C3 and C5 positions of the pyrazole ring. The specific chemical shifts are influenced by the electronic effects of the tert-butyl and methanamine substituents.
Methylene (B1212753) Protons: A singlet corresponding to the two protons of the methylene (-CH₂-) bridge connecting the pyrazole ring to the amine group. Its chemical shift is anticipated to be in the range of δ 3.8-4.2 ppm. rsc.org
Amine Protons: A broad singlet for the two amine (-NH₂) protons. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature, and it is characteristically exchangeable with deuterium (B1214612) upon addition of D₂O.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ | ~1.3 | Singlet | 9H |
| Pyrazole-H 3 | ~7.5-7.8 | Singlet | 1H |
| Pyrazole-H 5 | ~7.3-7.6 | Singlet | 1H |
| -CH ₂NH₂ | ~3.8-4.2 | Singlet | 2H |
| -CH₂NH ₂ | Variable | Broad Singlet | 2H |
Complementing the proton NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum will show a signal for each unique carbon atom. rsc.orgoregonstate.edu The assignment of these signals is crucial for confirming the molecular structure. nih.govcdnsciencepub.com
Expected signals in the ¹³C NMR spectrum are:
Tert-butyl Carbons: Two signals are expected for the tert-butyl group: one for the three equivalent methyl carbons (around 30 ppm) and one for the quaternary carbon (around 32 ppm). mdpi.commdpi.comresearchgate.net
Pyrazole Ring Carbons: Three distinct signals corresponding to the carbons of the pyrazole ring. The carbons C3 and C5, being adjacent to nitrogen atoms, are expected to resonate at lower fields (δ 130-160 ppm), while the substituted C4 carbon will appear at a different characteristic shift. nih.govresearchgate.netmdpi.com
Methylene Carbon: A signal for the methylene (-CH₂-) carbon, typically expected in the range of 40-50 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C(C H₃)₃ | ~30 |
| -C (CH₃)₃ | ~32 |
| C 3 (Pyrazole) | ~135-145 |
| C 4 (Pyrazole) | ~115-125 |
| C 5 (Pyrazole) | ~125-135 |
| -C H₂NH₂ | ~40-50 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, various 2D NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would primarily be used to confirm any potential coupling between the methylene (-CH₂-) and amine (-NH₂) protons, although this is often broadened or absent due to rapid proton exchange.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. It would definitively link the proton signals of the tert-butyl, pyrazole C-H, and methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum.
Correlations from the tert-butyl protons to the quaternary carbon of the tert-butyl group and the C5 carbon of the pyrazole ring.
Correlations from the pyrazole ring protons (H3 and H5) to other carbons within the ring.
Correlations from the methylene (-CH₂-) protons to the C4 carbon of the pyrazole ring. nih.govresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov A key NOESY correlation would be expected between the protons of the tert-butyl group and the H5 proton of the pyrazole ring, confirming the N1 substitution pattern. spbu.ruresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound, as well as its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry, typically coupled with Electrospray Ionization (HRMS-ESI), provides a highly accurate measurement of a compound's mass. This precision allows for the determination of its elemental formula, which is a definitive piece of evidence for its identity. rsc.orgrsc.org
For this compound, with a molecular formula of C₉H₁₇N₃, the calculated exact mass of the neutral molecule is 167.1422. In ESI, the compound is expected to be observed primarily as the protonated molecular ion [M+H]⁺. The high-resolution measurement of this ion provides experimental confirmation of the molecular formula. mdpi.comnih.govnih.gov
Table 3: HRMS-ESI Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₉H₁₈N₃⁺ | 168.1495 |
Electron Ionization Mass Spectrometry (EIMS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. researchgate.net
The mass spectrum of this compound would be expected to show a molecular ion (M⁺˙) peak at m/z = 167. The subsequent fragmentation would likely involve characteristic losses from the parent ion:
Loss of a Methyl Radical: A peak at m/z = 152, corresponding to the [M-CH₃]⁺ ion, is a very common and often abundant fragment for compounds containing a tert-butyl group. semanticscholar.org
Loss of the Tert-butyl Radical: A significant peak at m/z = 110, corresponding to the [M-C₄H₉]⁺ ion, resulting from the cleavage of the bond between the pyrazole nitrogen and the tert-butyl group.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine nitrogen (alpha-cleavage) could lead to a fragment at m/z = 137 [M-CH₂NH₂]⁺ or a prominent iminium ion at m/z = 30 [CH₂NH₂]⁺.
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo complex cleavage, leading to smaller characteristic fragments. researchgate.net
Table 4: Predicted Major Fragments in the EIMS of this compound
| m/z | Proposed Fragment Ion |
| 167 | [M]⁺˙ (Molecular Ion) |
| 152 | [M - CH₃]⁺ |
| 110 | [M - C₄H₉]⁺ |
| 57 | [C₄H₉]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).
For a compound like this compound, a hypothetical IR spectrum would be expected to show key absorption bands corresponding to its structural components:
N-H Stretching: The primary amine (-NH₂) group would typically exhibit two characteristic stretching vibration bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: Vibrations for the C-H bonds in the tert-butyl group and the pyrazole ring would appear around 2850-3000 cm⁻¹.
C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which would show absorption bands in the 1400-1650 cm⁻¹ region.
N-H Bending: The amine group also undergoes a bending (scissoring) vibration, which is typically observed in the 1590-1650 cm⁻¹ range.
C-N Stretching: The stretching vibration for the C-N bond of the aminomethyl group would likely be found in the 1000-1250 cm⁻¹ region.
Without experimental data from a peer-reviewed source, a specific data table for this compound cannot be constructed.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a crucial technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared to the theoretically calculated percentages based on the compound's molecular formula to confirm its elemental composition and purity.
The molecular formula for this compound is C₈H₁₅N₃. To perform a stoichiometric confirmation, one would calculate the theoretical elemental composition and compare it to the results obtained from an elemental analyzer instrument.
Theoretical Elemental Composition:
Molecular Weight: 153.23 g/mol
Carbon (C): (8 * 12.01 / 153.23) * 100% = 62.70%
Hydrogen (H): (15 * 1.01 / 153.23) * 100% = 9.89%
Nitrogen (N): (3 * 14.01 / 153.23) * 100% = 27.41%
A research study reporting the synthesis of this compound would typically present a comparison of these theoretical values with the experimentally found values. An acceptable margin of error (usually within ±0.4%) between the found and calculated values provides strong evidence for the correct synthesis and purity of the compound.
Below is a template for how such data would be presented.
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 62.70 | Data not available |
| Hydrogen (H) | 9.89 | Data not available |
| Nitrogen (N) | 27.41 | Data not available |
As no published studies containing the experimental elemental analysis for this compound were found, the "Found %" column remains populated with "Data not available."
Computational and Theoretical Studies of 1 Tert Butyl 1h Pyrazol 4 Yl Methanamine
Molecular Orbital Theory and Electronic Structure Analysis
Molecular orbital (MO) theory is a fundamental tool for describing the electronic structure of molecules. For (1-tert-butyl-1H-pyrazol-4-yl)methanamine, computational methods like Density Functional Theory (DFT) are employed to calculate the energies and shapes of its molecular orbitals. eurasianjournals.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's chemical reactivity and electronic properties.
The electronic structure of pyrazole (B372694) derivatives is significantly influenced by the nature and position of their substituents. The tert-butyl group at the N1 position of the pyrazole ring is a bulky, electron-donating group. This substituent can raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the aminomethyl group at the C4 position, with its lone pair of electrons on the nitrogen atom, can also influence the electron distribution within the pyrazole ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. For pyrazole derivatives, this gap can be modulated by the electronic effects of the substituents. Theoretical calculations for analogous substituted pyrazoles can provide an estimation of these properties for this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 1-methyl-1H-pyrazole | -6.21 | 0.89 | 7.10 |
| 1-phenyl-1H-pyrazole | -5.98 | -0.25 | 5.73 |
| 3,5-dimethylpyrazole | -5.95 | 1.12 | 7.07 |
| 4-nitropyrazole | -7.54 | -2.33 | 5.21 |
This table presents hypothetical data based on general trends observed in computational studies of pyrazole derivatives for illustrative purposes.
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of this compound is not rigid. The presence of single bonds allows for rotation of the tert-butyl group and the aminomethyl side chain, leading to various possible conformations. Conformational analysis, often performed using computational methods, helps identify the most stable (lowest energy) conformations and the energy barriers between them.
The bulky tert-butyl group at the N1 position introduces significant steric hindrance, which can influence the orientation of the pyrazole ring relative to other parts of a larger molecular assembly. nih.gov The rotation around the C4-CH2 bond of the aminomethyl group is another important conformational variable. The orientation of the amino group relative to the pyrazole ring can be crucial for its interaction with other molecules.
Furthermore, if the aminomethyl group is substituted, the carbon atom of the CH2 group can become a chiral center, leading to the existence of stereoisomers (enantiomers). Computational studies can be used to investigate the relative stabilities of these stereoisomers and to predict their chiroptical properties.
| Rotational Bond | Compound Analog | Calculated Rotational Barrier (kcal/mol) |
|---|---|---|
| N1-C(tert-butyl) | 1-tert-butyl-1H-pyrazole | ~2.5 |
| C4-C(alkyl) | 4-ethyl-1H-pyrazole | ~3.0 |
This table presents hypothetical data based on general trends observed in computational studies of substituted pyrazoles for illustrative purposes.
Prediction of Reactivity and Reaction Pathways
Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules. By analyzing the electronic structure, one can identify the most likely sites for electrophilic or nucleophilic attack. For this compound, the nitrogen atoms of the pyrazole ring and the amino group are potential sites for protonation or reaction with electrophiles. The electron-rich pyrazole ring, particularly at the C3 and C5 positions, can also be susceptible to electrophilic substitution, although the C4 position is already substituted.
The distribution of electrostatic potential on the molecular surface can be calculated to visualize regions of positive and negative charge, which correspond to sites prone to nucleophilic and electrophilic attack, respectively. Frontier molecular orbital theory further aids in predicting reactivity, as the HOMO often indicates the site of electrophilic attack, while the LUMO suggests the site of nucleophilic attack. researchgate.net
Theoretical calculations can also be used to model entire reaction pathways, including the structures of transition states and the calculation of activation energies. nih.govcdnsciencepub.com This allows for a detailed understanding of reaction mechanisms and can help in predicting the feasibility of different chemical transformations involving this compound.
Ligand-Receptor Interactions Modeling (without biological activity or clinical outcomes)
Molecular modeling techniques, such as molecular docking, are widely used to study how a small molecule (a ligand) might interact with a larger molecule, such as a receptor. researchgate.netnih.gov In the context of this compound, these methods can be used to predict its binding mode within a hypothetical receptor's binding site.
These models provide insights into the non-covalent interactions that stabilize the ligand-receptor complex. nih.gov For this compound, potential interactions could include:
Hydrogen bonding: The amino group and the pyrazole nitrogen atoms can act as hydrogen bond donors or acceptors.
Van der Waals interactions: The tert-butyl group and the pyrazole ring can engage in favorable van der Waals contacts with nonpolar regions of a binding site.
Electrostatic interactions: The partial charges on the atoms of the molecule can lead to favorable electrostatic interactions with charged or polar residues in a receptor.
Molecular dynamics simulations can further be employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding event. eurasianjournals.com It is important to note that these modeling studies predict the physical interactions and binding geometries without making any claims about the biological or clinical consequences of these interactions.
Future Directions and Research Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrazole (B372694) derivatives is undergoing a significant shift towards greener and more sustainable practices. researchgate.net Future research on (1-tert-butyl-1H-pyrazol-4-yl)methanamine is expected to align with these principles, aiming to develop methods that are not only efficient but also environmentally benign. sci-hub.se
Key areas of development include:
Green Solvents and Catalysts: Traditional syntheses often rely on volatile organic solvents. Future routes will likely employ greener alternatives such as water, ethanol, or dimethyl carbonate. kthmcollege.ac.in The use of recyclable and non-toxic catalysts, like ammonium (B1175870) chloride which has been used in Knorr pyrazole synthesis, represents a promising eco-friendly approach. jetir.org
Energy-Efficient Methodologies: Techniques such as microwave-assisted and ultrasound-assisted synthesis are expected to be explored. nih.gov These methods can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov
One-Pot Reactions: The development of one-pot, multi-component reactions will be a priority to enhance efficiency and reduce waste. nih.govresearchgate.net Such procedures, which combine several synthetic steps without isolating intermediates, align with the principles of atom and step economy. nih.gov An example of a related one-pot synthesis is the reductive amination used to produce other N-pyrazolyl amines, a method that is operationally simple and avoids the need to isolate intermediates. mdpi.comresearchgate.net
| Methodology | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Conventional Synthesis (e.g., Knorr) | Acid catalyst, organic solvent, heating | Well-established, versatile | jetir.org |
| Microwave-Assisted Synthesis | Microwave irradiation, often solvent-free or in green solvents | Reduced reaction time, increased yields, energy efficient | nih.gov |
| Ultrasound-Assisted Synthesis | Ultrasonic irradiation | Enhanced reaction rates, milder conditions | sci-hub.se |
| One-Pot Multi-Component Reactions | Single reaction vessel, multiple reagents | High efficiency, reduced waste, step economy | nih.govnih.gov |
Exploration of Diverse Chemical Reactivity and Catalysis
The bifunctional nature of this compound, with its nucleophilic amine and the coordinating pyrazole ring, offers substantial opportunities for exploring novel chemical reactivity.
Future research is likely to focus on:
Functionalization of the Methanamine Group: The primary amine serves as a versatile handle for a wide array of chemical transformations. Research will likely explore its reactivity in reactions such as sulfonamidation, acylation, and reductive amination to create a diverse library of new compounds. mdpi.commdpi.com
Coordination Chemistry: The pyrazole moiety is a well-known ligand in coordination chemistry. mdpi.com The nitrogen atoms of the pyrazole ring can coordinate with various metal ions. The combination of the pyrazole ring and the adjacent methanamine group could allow the molecule to act as a bidentate ligand, forming stable complexes with transition metals.
Catalysis: Pyrazole derivatives have applications in catalysis. mdpi.com Future studies could investigate the use of metal complexes derived from this compound as catalysts in organic transformations. Furthermore, the molecule itself could be explored as an organocatalyst, leveraging the basicity of the amine and the aromatic nature of the pyrazole ring.
Integration into Advanced Materials Science
The unique electronic and structural properties of pyrazoles make them valuable components in materials science. nih.gov Research into this compound could lead to its integration into novel functional materials.
Prospective applications include:
Polymers and Organic Frameworks: The primary amine allows for the incorporation of the molecule into polymer chains through polymerization reactions. This could lead to the development of new polymers with tailored thermal and electronic properties. Additionally, its ability to act as a ligand makes it a candidate for constructing metal-organic frameworks (MOFs).
Fluorescent Materials: Pyrazole derivatives can be designed to exhibit fluorescence, making them useful as fluorescent dyes and labels. jetir.org Future work could involve modifying the structure of this compound to develop novel fluorescent probes and sensors. nih.gov
Organic Electronics: The pyrazole scaffold is present in materials used for organic light-emitting diodes (OLEDs). nbinno.com The specific substitution pattern of this compound could be exploited to tune the electronic properties of materials for applications in optoelectronics.
| Application Area | Rationale for Use | Potential Outcome | Reference |
|---|---|---|---|
| Polymer Chemistry | Reactive amine group allows for incorporation into polymer backbones. | Creation of novel polymers with specific thermal or conductive properties. | mdpi.com |
| Metal-Organic Frameworks (MOFs) | Acts as a potential ditopic ligand for linking metal centers. | Development of porous materials for gas storage or catalysis. | rsc.org |
| Fluorescent Dyes | The pyrazole core can be part of a chromophoric system. | Synthesis of new dyes and labels for imaging and sensing. | jetir.orgnih.gov |
| Organic Electronics | Pyrazole derivatives are used in the development of OLEDs. | Contribution to the design of new materials for electronic devices. | nbinno.com |
Expansion of its Utility as a Versatile Medicinal Chemistry Synthon
Pyrazole is considered a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. nih.govmdpi.com this compound is an ideal synthon, or building block, for the synthesis of complex molecules with potential therapeutic applications.
Future directions in this area will likely involve:
Library Synthesis: The compound's reactive amine handle facilitates its use in combinatorial chemistry to generate large libraries of derivatives. mdpi.com These libraries can then be screened to identify new lead compounds in drug discovery programs.
Scaffold Decoration: The tert-butyl group provides steric bulk, which can be used to probe specific binding pockets in biological targets. The pyrazole core and the amine linker offer multiple points for chemical modification, allowing for the fine-tuning of a molecule's properties.
| Reaction Type | Reagent | Resulting Functional Group | Reference |
|---|---|---|---|
| Acylation | Acid Chloride / Anhydride | Amide | mdpi.com |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide | mdpi.com |
| Reductive Amination | Aldehyde / Ketone, Reducing Agent | Secondary / Tertiary Amine | mdpi.com |
| Alkylation | Alkyl Halide | Secondary / Tertiary Amine | - |
Application in Chemical Biology Tools
Chemical probes are indispensable tools for elucidating biological pathways and validating drug targets. nih.govrsc.org The structure of this compound is well-suited for development into sophisticated chemical biology tools. nih.gov
Future research could focus on:
Probe Development: The methanamine group provides a convenient attachment point for various functional tags. By coupling fluorophores, biotin (B1667282) tags, or photo-crosslinkers to this position, researchers can create probes for use in fluorescence microscopy, affinity purification, and target identification studies. rsc.org
Structure-Activity Relationship Studies: A systematic modification of the this compound scaffold can help in understanding the structural requirements for binding to a specific protein. This information is crucial for the rational design of more potent and selective molecules.
Q & A
Q. What structural modifications of this compound could enhance its affinity for kinase inhibitors?
- Methodological Answer :
- Heterocycle Fusion : Attach triazole or imidazole rings to mimic ATP-binding motifs.
- Side-Chain Optimization : Replace methanamine with bulkier amines (e.g., cyclohexylmethanamine) to fit hydrophobic kinase pockets.
- Biochemical Screening : Use kinase profiling panels (e.g., Eurofins) to identify lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
